4-Chloro-2-fluoro-5-nitrobenzonitrile
Overview
Description
4-Chloro-2-fluoro-5-nitrobenzonitrile is an organic compound with the molecular formula C7H2ClFN2O2. It is a derivative of benzonitrile, characterized by the presence of chloro, fluoro, and nitro substituents on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-fluoro-5-nitrobenzonitrile can be synthesized through a multi-step process involving the nitration of 2-fluorobenzonitrile followed by chlorination. The nitration step typically involves the reaction of 2-fluorobenzonitrile with a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting 2-fluoro-5-nitrobenzonitrile is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-5-nitrobenzonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro substituents can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used under basic conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted benzonitriles with various functional groups replacing the chloro or fluoro substituents.
Reduction: The primary product is 4-chloro-2-fluoro-5-aminobenzonitrile.
Scientific Research Applications
4-Chloro-2-fluoro-5-nitrobenzonitrile is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-fluoro-5-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents influence the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluoro-5-nitrobenzonitrile: Similar structure but with different positions of the chloro and fluoro substituents.
2-Fluoro-5-nitrobenzonitrile: Lacks the chloro substituent.
4-Chloro-5-nitrobenzonitrile: Lacks the fluoro substituent.
Uniqueness
4-Chloro-2-fluoro-5-nitrobenzonitrile is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity in nucleophilic substitution reactions, while the nitro group contributes to its potential biological activity .
Properties
IUPAC Name |
4-chloro-2-fluoro-5-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClFN2O2/c8-5-2-6(9)4(3-10)1-7(5)11(12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHOTDZFFZOKPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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